[(E)-[1-(4-fluorophenyl)ethylidene]amino]urea
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Overview
Description
[(E)-[1-(4-fluorophenyl)ethylidene]amino]urea is a chemical compound with the molecular formula C9H10FN3O and a molecular weight of 195.2 g/mol . It is also known by its IUPAC name, (1Z)-1-(4-fluorophenyl)ethanone semicarbazone . This compound is characterized by the presence of a fluorophenyl group and an ethylideneamino group attached to a urea moiety.
Preparation Methods
The synthesis of [(E)-[1-(4-fluorophenyl)ethylidene]amino]urea typically involves the reaction of 4-fluoroacetophenone with semicarbazide under acidic or basic conditions . The reaction proceeds through the formation of an intermediate hydrazone, which subsequently undergoes cyclization to form the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
[(E)-[1-(4-fluorophenyl)ethylidene]amino]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[(E)-[1-(4-fluorophenyl)ethylidene]amino]urea has several scientific research applications, including:
Mechanism of Action
The mechanism of action of [(E)-[1-(4-fluorophenyl)ethylidene]amino]urea involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby blocking signal transduction pathways that promote cell proliferation or survival .
Comparison with Similar Compounds
[(E)-[1-(4-fluorophenyl)ethylidene]amino]urea can be compared with other similar compounds, such as:
[(E)-[1-(4-chlorophenyl)ethylidene]amino]urea: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.
[(E)-[1-(4-bromophenyl)ethylidene]amino]urea: The presence of a bromophenyl group can also influence the reactivity and biological activity of the compound.
[(E)-[1-(4-methylphenyl)ethylidene]amino]urea: The methyl group may affect the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific fluorophenyl group, which can enhance its biological activity and selectivity for certain molecular targets .
Properties
IUPAC Name |
[(E)-1-(4-fluorophenyl)ethylideneamino]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3O/c1-6(12-13-9(11)14)7-2-4-8(10)5-3-7/h2-5H,1H3,(H3,11,13,14)/b12-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYTYSQJWLDRSR-WUXMJOGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)N)C1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)N)/C1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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